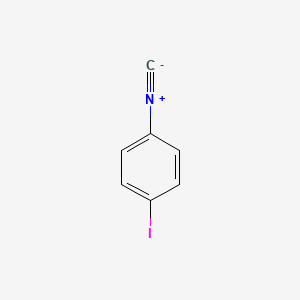
1-Iodo-4-isocyanobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-isocyanobenzene, also known as para-iodophenyl isocyanate, is an organic compound with the molecular formula C₇H₄IN. It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring at the para positions.
Vorbereitungsmethoden
The synthesis of 1-iodo-4-isocyanobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Iodo-4-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-iodo-4-isocyanobenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isocyanide group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved depend on the specific reaction and conditions, but generally, the compound acts as an electrophile in substitution reactions and can form stable intermediates during the reaction process .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-isocyanobenzene can be compared with other similar compounds such as:
4-Iodoaniline: Similar in structure but with an amino group instead of an isocyanide group.
4-Iodophenol: Contains a hydroxyl group instead of an isocyanide group.
4-Iodobenzonitrile: Features a nitrile group in place of the isocyanide group.
These compounds share some reactivity patterns due to the presence of the iodine atom but differ in their specific chemical properties and applications. The isocyanide group in this compound provides unique reactivity, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
66885-67-4 |
|---|---|
Molekularformel |
C7H4IN |
Molekulargewicht |
229.02 g/mol |
IUPAC-Name |
1-iodo-4-isocyanobenzene |
InChI |
InChI=1S/C7H4IN/c1-9-7-4-2-6(8)3-5-7/h2-5H |
InChI-Schlüssel |
FAOVWAGYQZDYSS-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


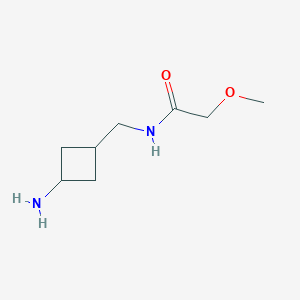


![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)

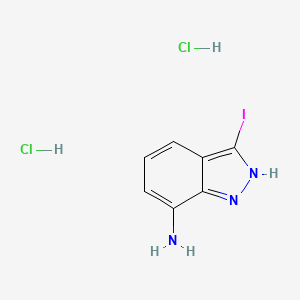



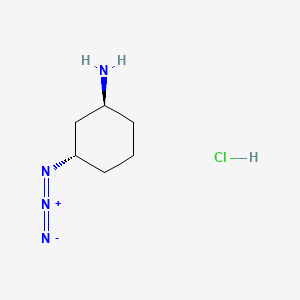
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
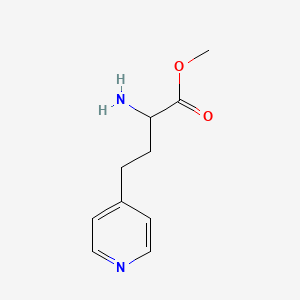

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
